K-Ras(G12C) inhibitor 9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
K-Ras(G12C) inhibitor 9 is an allosteric inhibitor of oncogenic K-Ras(G12C) . It belongs to a series of small molecules that irreversibly bind to a common oncogenic mutant K-Ras(G12C) and block K-Ras(G12C) interactions . Some of these molecules decrease viability and increase apoptosis of G12C-containing cancer cell lines .
Chemical Reactions Analysis
K-Ras(G12C) inhibitor 9 is known to bind irreversibly to the mutant cysteine residue in oncogenic KRAS G12C . This mechanism of action surmounts the pharmacological problem of attempting to competitively inhibit GTP/GDP binding which occurs with picomolar affinities at RAS proteins .Aplicaciones Científicas De Investigación
Oncology (Cancer Research)
- K-Ras(G12C) inhibitor 9 is used in the field of oncology, particularly in the study of cancers driven by mutations in the KRAS gene .
- The inhibitor is designed to bind specifically to the KRAS-G12C mutant protein, which is present in roughly 10–20% of Ras-driven cancers and in an estimated 50% of Ras-mutated lung adenocarcinomas .
- The inhibitor is used in vitro and competes with GTP and GDP for binding to the oncogenic K-Ras(G12C) mutant, blocking the association of B-Raf and C-Raf with K-Ras(G12C) .
- The results of using K-Ras(G12C) inhibitor 9 have been promising, with clinical trials showing improvements in the treatment of cancers with KRAS-G12C mutations . However, resistance to the therapy is a major challenge, with many patients not responding due to intrinsic or acquired resistance caused by cellular, molecular, and genetic mechanisms .
Immunotherapy
- K-Ras(G12C) inhibitors can lead to the presentation of drug-modified neoantigens by class I MHC . A bispecific T cell engager that recognizes these neoantigens elicits a cytotoxic T cell response against KRAS G12C cells, including those resistant to direct KRAS G12C inhibition . This application is significant in the field of immunotherapy, where the body’s immune system is used to fight cancer.
Development of New Therapeutics
- Scientists are developing a new class of KRAS-targeting therapeutics following the first two approved drugs in 2021 and 2022 . The potential sales with these drugs are a big driver of development for companies, considering Krazati and Lumakras are forecast to reach combined sales of up to $3 billion in 2029 .
Xenograft Models
- Both RMC-6236 and RMC-6291 have demonstrated to effectively suppress RAS pathway activation in vivo, leading to durable tumor regression in cell line derived and patient derived xenograft models of KRAS-driven tumors . This application is significant in the field of preclinical cancer research, where xenograft models are used to study the behavior of cancer cells in a living organism.
Precision Medicine
- Identifying specific types of KRAS mutations in combination with other gene mutations may provide information about disease aggressiveness or drug sensitivity . This is significant in the field of precision medicine or personalized care .
Metabolic Studies
- Oncogenic KRAS promotes the upregulation of the glucose transporter GLUT1, which enhances the uptake of glucose by cancer cells, in addition to other glycolytic enzymes such as HK1, HK2, and LDHA . This application is significant in the field of cancer metabolism, where the metabolic pathways of cancer cells are studied.
Safety And Hazards
Propiedades
IUPAC Name |
N-[1-[2-(4-chloro-5-iodo-2-methoxyanilino)acetyl]piperidin-4-yl]ethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClIN3O4S/c1-3-26(23,24)20-11-4-6-21(7-5-11)16(22)10-19-14-9-13(18)12(17)8-15(14)25-2/h3,8-9,11,19-20H,1,4-7,10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUSBCDCZNBNQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NCC(=O)N2CCC(CC2)NS(=O)(=O)C=C)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClIN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
K-Ras(G12C) inhibitor 9 |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.